B1193819 SU11657

SU11657

Número de catálogo: B1193819
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

SU11657 is a FLT3 inhibitor and also a multireceptor tyrosine kinase inhibitor (primarily vascular endothelial growth factor, platelet-derived growth factor). This compound, an analogue of Sunitinib (SU11248) developed as a research tool, and an inhibitor of the same RTK family members, was shown to be highly effective in treating leukemia and neuroblastoma in in vivo models. This compound is capable of amplifying the growth inhibitory effects of irradiation in meningioma cells. Dual treatment with this compound and doxorubicin increases survival of leukemic mice.)

Aplicaciones Científicas De Investigación

Key Mechanism Insights

  • Inhibition of PDGFR : SU11657's primary action is through the blockade of PDGFR, which is crucial in various fibrotic diseases and cancers .
  • Selectivity : While it primarily targets PDGFR, it may also affect other kinases due to its non-exquisite selectivity, necessitating further studies to understand its full pharmacological profile .

2.1. Anti-Fibrotic Effects

Recent studies have shown that this compound exhibits significant anti-fibrotic properties. In mouse models subjected to thoracic irradiation, treatment with this compound resulted in improved survival rates and reduced lung fibrosis compared to untreated controls.

TreatmentMedian Survival (weeks)Lung Density Reduction (%)
Control19-
This compound3050
Imatinib (Gleevec)3050

The results indicate that both this compound and Imatinib significantly prolonged survival and improved clinical parameters such as weight and respiratory function .

2.2. Tumor Growth Inhibition

In various cancer models, this compound has demonstrated the ability to inhibit tumor growth by targeting PDGFR-dependent pathways. For instance, studies involving human cancer cell lines have reported reduced proliferation rates when treated with this compound.

Applications in Fibrosis

This compound has been investigated for its potential in treating fibrotic diseases due to its ability to inhibit fibroblast proliferation and migration.

Case Study: Pulmonary Fibrosis

In a study focused on pulmonary fibrosis, mice treated with this compound showed significant reductions in lung fibrosis markers compared to controls. The treatment was initiated post-irradiation, highlighting its potential as a therapeutic intervention after injury.

ParameterControl GroupThis compound Group
Lung Fibrosis ScoreHighLow
PDGFR PhosphorylationElevatedReduced
Survival Rate19 weeks30 weeks

These findings underscore the compound's efficacy in mitigating fibrosis post-injury .

Applications in Polycystic Kidney Disease

This compound has also been explored for its effects on polycystic kidney disease (PKD). In preclinical models, it has shown promise in delaying cyst formation and improving kidney function.

Study Overview

A study conducted on PKD mouse models demonstrated that this compound treatment resulted in:

  • Decreased cystic index
  • Improved kidney/body weight ratios
  • Lowered blood urea nitrogen levels

These results suggest that this compound may be beneficial for patients suffering from PKD by targeting the pathways involved in cystogenesis .

Propiedades

Nombre IUPAC

NONE

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>5 years if stored properly

Solubilidad

Soluble in DMSO, not in water

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

SU11657;  SU11657;  SU11657.

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.